molecular formula C18H22N8O B6448987 3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549014-18-6

3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448987
CAS RN: 2549014-18-6
M. Wt: 366.4 g/mol
InChI Key: FXUATLYWYFHXIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the morpholine and piperazine rings through nucleophilic substitution reactions. The nitrile group could be introduced in the final step through a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine, morpholine, and piperazine rings would give the molecule a rigid, cyclic structure. The electron-withdrawing nitrile group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrimidine ring is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The morpholine and piperazine rings could also engage in nucleophilic substitutions, while the nitrile group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure and functional groups. For example, the presence of the polar nitrile group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have shown promise as antiviral agents. For instance:

Antitubercular Potential

The compound’s structure suggests potential for antitubercular applications. Researchers have synthesized related derivatives and evaluated their activity against Mycobacterium tuberculosis .

Analgesic Potential

Indole-based compounds have been investigated for analgesic properties. While not directly studied, this compound’s structure warrants exploration in this context.

Mechanism of Action

Target of Action

The primary target of the compound “3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is currently unknown. The compound’s structure suggests it may interact with pyrimidine-related targets

Mode of Action

Without specific knowledge of the compound’s target, the mode of action is difficult to determine. The presence of a pyrimidine ring and a morpholine ring in the compound suggests it may interact with biological targets through hydrogen bonding . The piperazine and pyrazine rings could also contribute to its binding affinity and selectivity.

Biochemical Pathways

Given the structural similarity to other pyrimidine derivatives, it may be involved in pathways related to nucleotide synthesis or signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the morpholine and pyrimidine rings may influence its solubility and permeability, potentially affecting its absorption and distribution .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could focus on exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Studies could also be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-14-12-16(23-18(22-14)26-8-10-27-11-9-26)24-4-6-25(7-5-24)17-15(13-19)20-2-3-21-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUATLYWYFHXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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